molecular formula C9H7N5O2S B2583341 5-[(pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021229-44-6

5-[(pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2583341
CAS No.: 1021229-44-6
M. Wt: 249.25
InChI Key: RVHPXKGPOXEJPP-UHFFFAOYSA-N
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Description

5-[(Pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that belongs to the class of thiobarbiturates. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The unique structure of this compound, featuring a pyrimidine ring fused with a thiobarbituric acid moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(Pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s biological activities make it a candidate for studies on antiviral, antibacterial, and anticancer properties.

    Medicine: Its potential therapeutic effects are being explored for the development of new drugs.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 5-[(pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exerts its effects involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in critical biological processes, such as DNA replication and protein synthesis.

    Pathways Involved: It may interfere with signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific combination of a pyrimidine ring and a thiobarbituric acid moiety, which imparts a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-hydroxy-5-[(E)-pyrimidin-2-yliminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O2S/c15-6-5(7(16)14-9(17)13-6)4-12-8-10-2-1-3-11-8/h1-4H,(H3,13,14,15,16,17)/b12-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEXUVJWSLCRSN-UUILKARUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)/N=C/C2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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